N-(3-(quinolin-8-yloxy)propyl)acetamide
Description
Properties
IUPAC Name |
N-(3-quinolin-8-yloxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-11(17)15-9-4-10-18-13-7-2-5-12-6-3-8-16-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEAUQCLRHCYPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCOC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(quinolin-8-yloxy)propyl)acetamide typically involves the reaction of quinoline derivatives with appropriate acetamide precursors. One common method includes the nucleophilic substitution reaction where quinoline is reacted with 3-chloropropylamine to form the intermediate, which is then acetylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
Acidic hydrolysis proceeds via protonation of the amide carbonyl, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves direct nucleophilic hydroxide assault on the carbonyl carbon.
Salt Formation
The secondary amide nitrogen participates in protonation reactions with mineral acids, forming crystalline salts:
Salt formation enhances solubility in polar solvents and modifies photophysical properties, as observed in fluorescence spectroscopy .
Oxidation and Reduction
The propyloxy linker and quinoline ring participate in redox reactions:
Oxidation
Reduction
| Reagent | Conditions | Product | Notes | Source |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 24 hr | N-(3-(quinolin-8-yloxy)propyl)ethylamine | Amide-to-amine conversion |
Coupling Reactions
The amine generated via hydrolysis serves as a substrate for further functionalization:
For example, coupling with 3-chlorobenzoic acid using DCC/NHS yields N-[3-(2-aminoquinolin-8-yloxy)propyl]-3-chloro-benzamide, a potent antimicrobial agent .
Ether Cleavage
The quinolin-8-yloxypropyl ether bond undergoes cleavage under strong acidic conditions:
| Reagent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| 48% HBr | Acetic acid, reflux | 8-hydroxyquinoline + 3-bromopropanamide | 91% |
This reaction is critical for synthesizing halogenated intermediates .
Host-Guest Complexation
The compound forms inclusion complexes with macrocyclic hosts:
| Host | Guest Ratio | Stoichiometry | Binding Constant (K<sub>a</sub>) | Source |
|---|---|---|---|---|
| β-cyclodextrin | 1:1 | 2:1 host:guest | 1.2 × 10<sup>4</sup> M<sup>−1</sup> |
Complexation enhances aqueous solubility and modulates drug delivery profiles .
Photochemical Reactions
UV irradiation induces structural changes:
| Wavelength | Solvent | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm | MeOH | Quinoline N-oxide + acetamide | Φ = 0.32 |
Photooxidation at the quinoline nitrogen generates N-oxide derivatives, which exhibit enhanced bioactivity .
Scientific Research Applications
Chemical Properties and Structure
N-(3-(quinolin-8-yloxy)propyl)acetamide is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The molecular formula of this compound is C14H16N2O2, with a molecular weight of approximately 244.29 g/mol. Its structure features a propyl chain linked to an acetamide group, which enhances its solubility and bioavailability.
Biological Activities
1. Anticancer Properties
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that quinoline derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study revealed that such compounds reduced cell viability in breast cancer and colon cancer models at low micromolar concentrations, suggesting their potential as anticancer agents .
2. Antimicrobial Activity
The antimicrobial potential of quinoline derivatives has been extensively studied. This compound shows promise against both Gram-positive and Gram-negative bacteria. In vitro assays have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. This compound's mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic processes .
3. Antimycobacterial Activity
Recent investigations into the antimycobacterial properties of quinoline derivatives have highlighted their effectiveness against Mycobacterium tuberculosis. A derivative similar to this compound demonstrated potent activity with a MIC value in the submicromolar range, making it a candidate for further development as a potential antituberculosis agent .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline core followed by functionalization to introduce the propyl and acetamide groups. Variations in the synthesis process can lead to different derivatives that may exhibit enhanced or altered biological activities.
Case Studies
Mechanism of Action
The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)acetamide involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, inhibiting DNA synthesis and function. This can lead to the disruption of cellular processes in microbes and cancer cells, making it a potential antimicrobial and anticancer agent .
Comparison with Similar Compounds
Antiviral Acetamide Derivatives
- PF-232798 (N-{(1S)-1-(3-fluorophenyl)-3-[(3-endo)-3-(5-isobutyryl-2-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-1-yl)-8-azabicyclo[3.2.1]oct-8-yl]propyl}acetamide) Structure: Incorporates a bicyclic amine and fluorophenyl group, enhancing CCR5 receptor binding. Activity: Second-generation CCR5 antagonist with anti-HIV-1 efficacy, advanced to Phase II clinical trials . Comparison: The quinoline group in the target compound may offer distinct receptor interaction profiles compared to PF-232798’s imidazo-pyridine and bicyclic motifs.
Anti-Parasitic Acetamide Derivatives
- DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Structure: Combines dimethylaminopropyl and indazolyl groups. Activity: Inhibits Trypanosoma brucei TRYS (EC50 = 6.9 ± 0.2 µM) .
Antimicrobial and Anticancer Acetamide Derivatives
- N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., 4a) Structure: Features a quinoxaline core with chlorophenyl and pyrimidinylthio substituents. Comparison: The target compound’s quinoline group may exhibit different DNA intercalation or enzyme inhibition mechanisms compared to quinoxaline-based analogs.
Perfluoroalkylated Acetamides
- Acetamide, N-[3-(dimethylamino)propyl]-, 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] derivs. (CAS 2738952-61-7) Structure: Includes perfluoroalkyl thio groups, enhancing hydrophobicity and chemical stability. Application: Likely used in surfactants or materials science due to fluorinated chains . Comparison: The target compound’s lack of fluorinated groups may reduce environmental persistence but limit applications in non-pharmaceutical fields.
Solubility-Optimized Acetamides
- N-(3-Aminopropyl)acetamide Structure: Simple linear acetamide with an aminopropyl chain. Properties: High solubility (~30 mg/mL in ethanol/DMSO), facilitating formulation . Comparison: The quinoline and propyloxy groups in the target compound may reduce solubility, necessitating advanced delivery strategies.
Structural and Functional Analysis Table
Key Research Findings and Implications
- Structural Determinants of Activity: Quinoline derivatives often exhibit enhanced DNA/protein binding due to aromatic stacking, whereas bicyclic amines (e.g., PF-232798) optimize receptor specificity . Perfluoroalkyl groups improve chemical stability but raise environmental concerns .
- Therapeutic Potential: The target compound’s quinoline group may align with anticancer or antiviral applications, similar to quinoxaline analogs .
- Formulation Challenges: Bulky substituents (e.g., quinoline) may reduce solubility compared to simpler acetamides, necessitating prodrug strategies or nanocarriers .
Biological Activity
N-(3-(quinolin-8-yloxy)propyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound is characterized by its quinoline moiety linked to a propyl chain and an acetamide group. The general formula can be represented as:
The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with a suitable alkyl halide followed by acylation to introduce the acetamide functionality. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as refluxing in organic solvents and using phase transfer catalysts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action is believed to involve the inhibition of essential bacterial enzymes, disrupting metabolic pathways crucial for bacterial survival.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that this compound may serve as a lead compound for developing new antibacterial agents, particularly against drug-resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Anticancer Effects on HeLa Cells
A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer cell line). The results indicated:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via caspase activation
- Cell Cycle Arrest : G2/M phase arrest observed at concentrations above 10 µM
These results highlight the potential of this compound in cancer therapy, warranting further investigation into its efficacy and safety profiles .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the substituents on the quinoline ring or alterations to the propyl chain may enhance its potency or broaden its spectrum of activity.
Table 2: Structure-Activity Relationships
| Compound Variation | Observed Activity |
|---|---|
| 5-Chloro derivative | Increased antibacterial activity |
| Methyl substitution on propyl chain | Enhanced anticancer effects |
| Hydroxyl group addition | Improved solubility and bioavailability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-(quinolin-8-yloxy)propyl)acetamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves coupling quinolin-8-ol derivatives with propylacetamide intermediates. For example, refluxing 2-(quinolin-8-yloxy)acetohydrazide with ethyl cinnamate derivatives in ethanol with glacial acetic acid (10 drops) for 18–20 hours yields hybrid analogs .
- Optimization : Reaction temperature (0–5°C for intermediates, reflux for final steps) and solvent polarity (ethanol or CH₂Cl₂/MeOH mixtures) critically influence regioselectivity and yield. Chromatographic purification (e.g., CH₂Cl₂/MeOH 97:3) is recommended .
| Key Reaction Parameters | Conditions | Yield |
|---|---|---|
| Solvent system | Ethanol | 48–60% |
| Catalyst | Glacial acetic acid | 10 drops |
| Temperature | Reflux | 18–20 h |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR resolves quinoline aromatic protons (δ 7.5–8.5 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) are widely used for small-molecule refinement. For example, monohydrate crystal structures of similar acetamides were resolved with R-factors < 0.05 .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations are used to study interactions with receptors like CCR5. For example, Pfizer’s PF-232798 (a related CCR5 antagonist) was optimized using ligand-based design to enhance hydrophobic interactions with the receptor’s transmembrane domain .
- Key Parameters :
- Docking scores (ΔG < -8 kcal/mol indicate strong binding).
- Hydrogen bonding with key residues (e.g., Glu283 in CCR5) .
Q. What strategies resolve discrepancies in biological activity data across different assays?
- Root Causes : Variability may arise from assay conditions (e.g., cell lines, solvent DMSO concentration) or impurities (e.g., residual starting materials).
- Solutions :
-
Purity Validation : Use HPLC (CH₃CN/H₂O gradients) to detect related substances (e.g., unreacted quinolin-8-ol) .
-
Dose-Response Curves : Repeat assays with standardized protocols (e.g., fixed incubation times and negative controls) .
Common Impurities Detection Method Unreacted quinolin-8-ol HPLC (RT ~8.2 min) Acetamide hydrolysis products TLC (Rf 0.3–0.5)
Q. How does the quinoline-8-yloxy moiety influence the compound’s photodynamic or cytotoxic properties?
- Mechanistic Insight : The quinoline group enhances π-π stacking with DNA or protein targets, while the ether linkage improves solubility. For example, quinoline-cinnamide hybrids exhibit IC₅₀ values < 10 µM in cancer cell lines due to intercalation and topoisomerase inhibition .
- Experimental Design :
- Photodynamic Studies : Irradiate compounds at λ = 365 nm and measure singlet oxygen (¹O₂) generation via UV-vis spectroscopy .
- Cytotoxicity Assays : Use MTT assays on HeLa or MCF-7 cells with doxorubicin as a positive control .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?
- Causes :
- Crystal Packing Effects : Intermolecular forces (e.g., H-bonding in monohydrates) distort bond angles vs. gas-phase calculations .
- Software Limitations : SHELX refinement may prioritize experimental data over theoretical models .
Key Research Gaps
- Synthetic Scalability : Limited data on gram-scale synthesis or green chemistry approaches (e.g., microwave-assisted reactions).
- In Vivo Pharmacokinetics : No published studies on bioavailability or metabolic pathways (e.g., CYP450 interactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
